3-Butoxy-2,6-difluorobenzyl bromide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Butoxy-2,6-difluorobenzyl bromide consists of a benzene ring with two fluorine atoms, a bromomethyl group, and a butoxy group attached . The exact positions of these groups on the benzene ring can be determined by the compound’s name: the “2,6-difluoro” indicates that the two fluorine atoms are attached at the 2nd and 6th positions of the benzene ring, and the “3-butoxy” indicates that the butoxy group is attached at the 3rd position .Scientific Research Applications
Ultrasound-Assisted Synthesis
- The study by Harikumar and Rajendran (2014) demonstrates the use of ultrasound in the preparation of nitro aromatic ethers, highlighting the efficiency of ultrasound-assisted synthesis in organic chemistry. This methodology could be relevant for the synthesis or modification of compounds like 3-Butoxy-2,6-difluorobenzyl bromide (Harikumar & Rajendran, 2014).
Crystal Structure and Biological Evaluation
- Research by Mohideen et al. (2019) on the synthesis and crystal structure analysis of a similar difluorobenzyl compound underscores the importance of structural analysis in developing potential anticancer agents. This approach could be applicable to the study of 3-Butoxy-2,6-difluorobenzyl bromide for its structural and potential biological properties (Mohideen et al., 2019).
Derivatization Agent in Chromatography and Mass Spectrometry
- The utilization of derivatization agents like Pentafluorobenzyl bromide in chromatography and mass spectrometry, as discussed by Tsikas (2017), illustrates the role of such compounds in enhancing analytical methodologies. This knowledge could inform the use of 3-Butoxy-2,6-difluorobenzyl bromide in analytical chemistry to improve the sensitivity and specificity of analytical techniques (Tsikas, 2017).
New Protecting Group for Alcohols
- The development of new protecting groups for alcohols, as demonstrated by Crich et al. (2009), highlights the significance of such methodologies in synthetic chemistry. The principles and strategies discussed could be relevant to the functionalization or protection of alcohol groups in compounds similar to 3-Butoxy-2,6-difluorobenzyl bromide (Crich et al., 2009).
Safety And Hazards
3-Butoxy-2,6-difluorobenzyl bromide is not intended for human or veterinary use. It should be handled with care, as similar compounds have been known to cause severe skin burns and eye damage . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it .
properties
IUPAC Name |
3-(bromomethyl)-1-butoxy-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-6-15-10-5-4-9(13)8(7-12)11(10)14/h4-5H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQTPDBDBOPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorobenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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